molecular formula C6H5FN2O4 B154350 methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 1996-54-9

methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B154350
CAS No.: 1996-54-9
M. Wt: 188.11 g/mol
InChI Key: HVRPGESTLCRKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate ( 1996-54-9) is a fluorinated pyrimidine derivative with a molecular formula of C6H5FN2O4 and a molecular weight of 188.11 g/mol . This compound serves as a versatile building block in medicinal chemistry and drug discovery research. It is structurally analogous to nucleotide bases, which allows it to interact with biological targets like DNA and RNA, making it a valuable scaffold for developing therapeutic agents . Specifically, this methyl ester derivative is a key synthetic precursor. It can be hydrolyzed to 5-fluoroorotic acid (5-FOA), a known metabolite and reference compound . Furthermore, research has demonstrated that closely related esters of 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be designed as inhibitors of fatty acid-binding proteins (FABPs), which are implicated in metabolic diseases such as diabetes and atherosclerosis . The incorporation of a fluorine atom can significantly influence a compound's binding affinity, metabolic stability, and overall pharmacokinetic profile . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRPGESTLCRKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941866
Record name Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1996-54-9
Record name Orotic acid, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Fluorinated Precursors

A widely cited approach involves the cyclocondensation of fluorinated β-ketoesters with urea derivatives. For example, 5-fluoro-2,4-diketobutyrate can react with urea in acidic media to form the tetrahydropyrimidine ring, followed by esterification with methanol. This method typically employs acetic acid or p-toluenesulfonic acid (p-TSA) as catalysts, achieving yields of 60–75% after purification.

Reaction Conditions:

  • Catalyst: p-TSA (10 mol%)

  • Solvent: Ethanol or water

  • Temperature: Reflux (80–100°C)

  • Time: 6–12 hours

A comparative study demonstrated that ionic liquids like diisopropylethylammonium acetate (DIPEAc) enhance reaction efficiency, reducing reaction times to 45 minutes with yields exceeding 90%.

Direct Fluorination of Pyrimidine Intermediates

An alternative route involves post-cyclization fluorination. For instance, 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is treated with Selectfluor® or elemental fluorine in the presence of a radical initiator. This method requires stringent temperature control (0–5°C) to prevent side reactions, yielding 50–65% of the target compound.

Critical Parameters:

  • Fluorinating Agent: Selectfluor® (1.2 equivalents)

  • Solvent: Dichloromethane or acetonitrile

  • Reaction Time: 4–6 hours

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate ring formation. A mixture of ethyl 3-fluoroacetoacetate, urea, and methyl chloroformate undergoes cyclization under microwave conditions (150°C, 20 minutes), yielding 70–80% product. This method reduces energy consumption and improves reproducibility.

Mechanistic Insights and Byproduct Analysis

The cyclocondensation mechanism proceeds via nucleophilic attack of urea on the fluorinated diketone, followed by dehydration and ring closure. Fluorine’s electronegativity stabilizes the transition state, favoring regioselectivity at the 5-position. Common byproducts include:

  • Over-fluorinated derivatives: Resulting from excessive fluorinating agent.

  • Ester hydrolysis products: Due to prolonged exposure to acidic or basic conditions.

Chromatographic analyses (HPLC, GC-MS) reveal that DIPEAc-based methods reduce byproduct formation by 30% compared to traditional catalysts.

Optimization Strategies

Solvent and Catalyst Screening

A systematic evaluation of solvents and catalysts demonstrates the superiority of ionic liquids over conventional media:

CatalystSolventYield (%)Reaction Time
p-TSAH₂O687 hours
Cs₂CO₃EtOH617 hours
DIPEAcNeat9445 minutes

DIPEAc’s dual role as solvent and catalyst eliminates the need for additional reagents, streamlining purification.

Temperature and Stoichiometry

Low temperatures (0–10°C) during fluorination minimize decomposition, while a 1:1.2 molar ratio of pyrimidine precursor to fluorinating agent balances reactivity and selectivity. Exceeding 1.5 equivalents of Selectfluor® leads to a 20% increase in di-fluorinated impurities .

Chemical Reactions Analysis

Types of Reactions

methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 5-fluoroorotic acid and methanol in the presence of water and an acid or base catalyst.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Hydrolysis: 5-Fluoroorotic acid and methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research indicates that methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives exhibit antiviral properties. For example, studies have shown that modifications to the pyrimidine ring can enhance activity against viral infections such as HIV and herpes simplex virus (HSV). The fluorine atom plays a crucial role in increasing the lipophilicity and bioavailability of the compound, making it a valuable candidate for further antiviral drug development.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structural modifications in the tetrahydropyrimidine framework may lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Enzyme Inhibition

Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition could be leveraged for therapeutic strategies against diseases characterized by rapid cell proliferation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacteria and fungi. Its mechanism of action involves disrupting microbial cell wall synthesis or interfering with nucleic acid metabolism. This makes it a candidate for developing new antibiotics or antifungal agents in response to rising resistance against existing treatments.

Synthesis and Derivatives

The synthesis of methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be achieved through several methods:

  • Cyclization Reactions : Utilizing urea derivatives and appropriate aldehydes under acidic conditions.
  • Fluorination Strategies : Incorporating fluorine atoms into the structure can be done via electrophilic fluorination techniques.

Table 1: Synthesis Methods Overview

MethodDescriptionAdvantages
CyclizationReaction of urea with aldehyde under acidic conditionsSimple procedure
Electrophilic FluorinationIntroduction of fluorine into the structureEnhances biological activity

Case Study: Antiviral Development

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine and evaluated their antiviral activity against HSV. The study reported that specific modifications led to a significant increase in potency compared to the parent compound.

Case Study: Anticancer Research

A collaborative study between universities focused on the anticancer properties of this compound showed promising results in inhibiting tumor growth in xenograft models. The results indicated that methyl 5-fluoro derivatives could serve as lead compounds for developing novel anticancer agents targeting specific signaling pathways involved in tumor progression.

Mechanism of Action

The mechanism of action of 5-fluoroorotic acid methyl ester involves its conversion to 5-fluorouracil in biological systems. This conversion is facilitated by the enzyme encoded by the URA3 gene. 5-Fluorouracil then interferes with nucleic acid metabolism, leading to cytotoxic effects. The compound targets thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Chlorine

  • Methyl 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS: 91447-90-4): Replacing fluorine with chlorine at position 5 increases the substituent's size and polarizability. Chlorine’s lower electronegativity may reduce hydrogen-bonding capacity compared to fluorine. This derivative is priced higher (¥2160.00/g) than the fluoro analog, reflecting synthetic challenges .

Ester Group Modifications

  • (4-Chlorophenyl)methyl 5-Fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS: UKN):
    Substituting the methyl ester with a 4-chlorobenzyl group enhances lipophilicity (logP increase), improving membrane permeability. This compound exhibits biological activity, with an IC50 of 1.9 µM against human FABP4, a protein involved in fatty acid metabolism. The 4-chlorophenyl group may engage in π-π stacking in biological targets .

Carboxylic Acid Derivatives

  • 5-Fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Hydrate (5-FOA, CAS: 220141-70-8): The free carboxylic acid form (vs. methyl ester) increases polarity, reducing cellular uptake but enhancing solubility in aqueous media (5-FOA is sparingly soluble in water). 5-FOA is a known inhibitor of orotidine-5'-phosphate decarboxylase, used in yeast genetics for counter-selection. Its melting point (278°C) reflects strong intermolecular hydrogen bonding .

Metal Salts

  • Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS: 22454-86-0):
    Replacing the methyl ester with a calcium ion forms a salt with improved thermal stability. The calcium complex is stored under inert conditions (2–8°C) due to hygroscopicity. Its molecular weight (350.25 g/mol) is significantly higher than the methyl ester (192.10 g/mol), affecting molar reactivity .
  • Lithium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS: 5266-20-6):
    The lithium salt has a lower molecular weight (180.05 g/mol) and a high melting point (300°C), suggesting ionic lattice stability. It is used in niche applications requiring alkali metal compatibility .

Structural and Functional Analysis

Hydrogen Bonding and Crystal Packing

The target compound’s fluorine and carbonyl groups participate in hydrogen bonding, as observed in analogs like 5-FOA. Crystal structures of related compounds (e.g., zinc-cyclam complexes with fluorouracil derivatives) reveal N–H···O and O–H···F interactions, stabilizing supramolecular assemblies .

Data Tables

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC50) Solubility
This compound 1996-54-9 C₆H₅FN₂O₄ 192.10 5-F, 4-COOCH₃ Not reported Organic solvents
(4-Chlorophenyl)this compound UKN C₁₂H₈ClFN₂O₄ 298.66 5-F, 4-COOCH₂C₆H₄Cl 1.9 µM (FABP4) DMSO, DMF
5-Fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Hydrate 220141-70-8 C₅H₅FN₂O₅ 192.10 5-F, 4-COOH Enzyme inhibition Water (sparingly)
Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate 91447-90-4 C₆H₅ClN₂O₄ 208.57 5-Cl, 4-COOCH₃ Not reported Organic solvents

Biological Activity

Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS No. 220141-70-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis pathways, and related case studies.

  • Molecular Formula : C5_5H5_5FN2_2O5_5
  • Molecular Weight : 192.10 g/mol
  • Structure : The compound contains a pyrimidine ring with a fluorine substituent and two carbonyl groups, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of nucleic acid synthesis or interference with metabolic pathways essential for microbial growth .

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer potential. For instance, certain analogs have shown effectiveness against human cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the fluorine atom in the structure enhances the lipophilicity of the compound, facilitating better cell membrane penetration and increased bioavailability .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Inhibiting these enzymes can lead to reduced proliferation of cancer cells and pathogens by disrupting their nucleotide synthesis pathways. Studies on similar compounds have shown that targeting pyrimidine metabolism can enhance the efficacy of existing antiviral and anticancer therapies .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrimidine precursors. The introduction of functional groups such as fluorine can be achieved through electrophilic fluorination methods or by using fluorinated reagents during the synthesis process.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) value that suggests strong antibacterial activity against Gram-positive and Gram-negative bacteria. This study highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects at low micromolar concentrations. Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways and modulated key signaling pathways involved in cell survival .

Q & A

Q. Q1. What are the optimal synthetic routes for methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate?

The compound is typically synthesized via modified Biginelli reactions, which involve condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For fluorinated analogs, fluorinated aldehydes or post-synthetic fluorination may be employed. Key steps include:

  • Cyclocondensation : Use of acidic catalysts (e.g., BF₃·Et₂O or HCl) in THF or ethanol under reflux .
  • Fluorine incorporation : Direct fluorination of precursors or use of fluorinated aldehydes (e.g., 5-fluoro-2,6-dioxopyrimidine derivatives) .
  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity .

Q. Q2. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry and fluorine substitution. Key signals include δ ~10.5 ppm (NH) and δ ~165 ppm (C=O) .
  • XRD : Single-crystal X-ray diffraction to resolve tautomeric forms (e.g., lactam-lactim equilibria) and confirm dihydro-pyrimidine ring puckering .
  • MS : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 245.05) .

Advanced Mechanistic and Structural Studies

Q. Q3. How does the fluorinated substituent influence the compound’s reactivity in cyclization reactions?

The 5-fluoro group enhances electrophilicity at the C4 position, promoting nucleophilic attack during cyclization. Computational studies (DFT) suggest fluorine’s electron-withdrawing effect lowers the activation energy for ring closure by ~5–8 kcal/mol compared to non-fluorinated analogs . However, steric hindrance from the methyl ester may reduce regioselectivity in polycyclic derivatives .

Q. Q4. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 40–80%) arise from:

  • Catalyst choice : BF₃·Et₂O vs. HCl (the former improves yields by 15–20% but complicates purification) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor kinetic control, while ethanol favors thermodynamic products .
  • Post-synthetic modifications : Fluorine loss during ester hydrolysis requires careful pH control (pH 7–8) .

Biological and Pharmacological Applications

Q. Q5. What is the compound’s potential as a dihydrofolate reductase (DHFR) inhibitor?

Methyl 5-fluoro-2,6-dioxo-tetrahydropyrimidine derivatives exhibit competitive inhibition of DHFR (IC₅₀ ~2–5 µM) due to structural mimicry of dihydrofolate. The 5-fluoro group enhances binding to the enzyme’s hydrophobic pocket, as shown in docking studies . However, poor solubility limits in vivo efficacy, necessitating prodrug strategies (e.g., ester-to-acid conversion) .

Q. Q6. How do structural modifications impact its biological activity?

  • Methyl ester vs. free acid : The ester improves membrane permeability (logP ~1.8 vs. −0.5 for the acid) but reduces target affinity .
  • Fluorine position : 5-fluoro substitution shows 3× higher activity than 6-fluoro analogs in antiproliferative assays (HeLa cells) .

Computational and Analytical Challenges

Q. Q7. How can computational modeling optimize reaction conditions for scaled synthesis?

  • DFT studies : Predict transition states for cyclization steps, identifying optimal temperatures (70–90°C) and solvent dielectric constants (ε ~20–30) .
  • MD simulations : Model solubility parameters to select co-solvents (e.g., THF:water mixtures) for crystallization .

Q. Q8. What analytical challenges arise in quantifying tautomeric forms?

  • NMR limitations : Fast exchange between lactam and lactim tautomers broadens NH signals, requiring low-temperature (−40°C) studies .
  • XRD constraints : Crystallization conditions (e.g., solvent polarity) may bias tautomer distribution, necessitating multiple crystal forms for comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.